molecular formula C13H10Cl2N2O4 B14205166 4-Chloroaniline;4-chloro-2-nitrobenzoic acid CAS No. 816425-50-0

4-Chloroaniline;4-chloro-2-nitrobenzoic acid

Cat. No.: B14205166
CAS No.: 816425-50-0
M. Wt: 329.13 g/mol
InChI Key: JWSKEHWVBHIDTQ-UHFFFAOYSA-N
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Description

4-Chloroaniline: and 4-chloro-2-nitrobenzoic acid are two distinct yet related compounds with significant industrial and scientific applications. 4-Chloroaniline is an organochlorine compound with the formula ClC₆H₄NH₂. It appears as a pale yellow solid and is one of the three isomers of chloroaniline 4-chloro-2-nitrobenzoic acid is an aromatic compound with the formula C₇H₄ClNO₄, known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

4-Chloroaniline

4-Chloroaniline: is typically prepared by the reduction of 4-nitrochlorobenzene, which itself is synthesized by the nitration of chlorobenzene . The reduction process often involves the use of iron and hydrochloric acid or catalytic hydrogenation.

4-chloro-2-nitrobenzoic acid

4-chloro-2-nitrobenzoic acid: can be prepared by the nitration of 4-chlorobenzoic acid

Chemical Reactions Analysis

4-Chloroaniline

4-Chloroaniline: undergoes various chemical reactions, including:

4-chloro-2-nitrobenzoic acid

4-chloro-2-nitrobenzoic acid: can undergo:

Scientific Research Applications

4-Chloroaniline

4-Chloroaniline: is used in the industrial production of pesticides, drugs, and dyestuffs. It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It also exhibits antimicrobial action against some bacteria and molds .

4-chloro-2-nitrobenzoic acid

4-chloro-2-nitrobenzoic acid: is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals. It is also used in the preparation of co-crystals for nonlinear optical applications .

Mechanism of Action

4-Chloroaniline

The mechanism of action of 4-Chloroaniline involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. It acts as a precursor to chlorhexidine, which targets bacterial cell walls and membranes, causing leakage of cellular contents .

4-chloro-2-nitrobenzoic acid

The mechanism of action of 4-chloro-2-nitrobenzoic acid is primarily related to its role as an intermediate in chemical synthesis. It undergoes various chemical transformations to produce active pharmaceutical ingredients and other bioactive compounds .

Comparison with Similar Compounds

4-Chloroaniline: can be compared with other chloroaniline isomers, such as 2-chloroaniline and 3-chloroaniline. Each isomer has different chemical properties and reactivity due to the position of the chlorine atom on the benzene ring .

4-chloro-2-nitrobenzoic acid: can be compared with other nitrobenzoic acid derivatives, such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. The position of the nitro group affects the compound’s reactivity and applications .

Conclusion

Both 4-Chloroaniline and 4-chloro-2-nitrobenzoic acid are important compounds in the field of organic chemistry, with diverse applications in industry and research. Their unique chemical properties and reactivity make them valuable intermediates in the synthesis of various bioactive compounds and materials.

Properties

CAS No.

816425-50-0

Molecular Formula

C13H10Cl2N2O4

Molecular Weight

329.13 g/mol

IUPAC Name

4-chloroaniline;4-chloro-2-nitrobenzoic acid

InChI

InChI=1S/C7H4ClNO4.C6H6ClN/c8-4-1-2-5(7(10)11)6(3-4)9(12)13;7-5-1-3-6(8)4-2-5/h1-3H,(H,10,11);1-4H,8H2

InChI Key

JWSKEHWVBHIDTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)Cl.C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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